molecular formula C9H13NO2 B13957134 2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo-

2-Pyrrolidinecarboxaldehyde, 1-(1-butenyl)-5-oxo-

Cat. No.: B13957134
M. Wt: 167.20 g/mol
InChI Key: XBZXCYXZINUSAX-UHFFFAOYSA-N
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Description

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, an aldehyde group, and a butenyl side chain. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Butenyl Side Chain: This step often involves a Wittig reaction or a similar olefination process to introduce the butenyl group.

    Oxidation to Form the Aldehyde Group: The final step involves the selective oxidation of a primary alcohol to an aldehyde.

Industrial Production Methods

Industrial production methods for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The butenyl side chain can undergo substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or borane (BH₃) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding primary alcohol.

    Substitution: The major products depend on the specific substitution reaction but may include halogenated or hydroborated derivatives.

Scientific Research Applications

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.

    Industry: It can be used in the production of fine chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both an aldehyde and a butenyl group allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

1-but-1-enyl-5-oxopyrrolidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZXCYXZINUSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN1C(CCC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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